molecular formula C19H20N4O3S B4901149 1-(4-Butoxybenzoyl)-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)thiourea

1-(4-Butoxybenzoyl)-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)thiourea

Cat. No.: B4901149
M. Wt: 384.5 g/mol
InChI Key: PFAHZXQISJCEAH-UHFFFAOYSA-N
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Description

1-(4-Butoxybenzoyl)-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a butoxybenzoyl group and a benzodiazole moiety linked through a thiourea bridge

Properties

IUPAC Name

4-butoxy-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-2-3-10-26-14-7-4-12(5-8-14)17(24)23-19(27)20-13-6-9-15-16(11-13)22-18(25)21-15/h4-9,11H,2-3,10H2,1H3,(H2,21,22,25)(H2,20,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAHZXQISJCEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxybenzoyl)-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)thiourea typically involves the following steps:

    Formation of the Butoxybenzoyl Intermediate:

    Synthesis of the Benzodiazole Intermediate:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxybenzoyl)-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group in the benzodiazole ring can be reduced to form alcohol derivatives.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkyl or aryl substituted derivatives.

Scientific Research Applications

1-(4-Butoxybenzoyl)-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Butoxybenzoyl)-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzodiazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Methoxybenzoyl)-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)thiourea
  • 1-(4-Ethoxybenzoyl)-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)thiourea

Comparison:

  • Structural Differences: The primary difference lies in the alkoxy group attached to the benzoyl moiety (butoxy, methoxy, ethoxy).
  • Reactivity: The length and nature of the alkoxy group can influence the compound’s reactivity and interaction with molecular targets.
  • Applications: While similar compounds may share some applications, the specific properties of 1-(4-Butoxybenzoyl)-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)thiourea make it unique for certain applications, such as its potential use in developing materials with specific properties.

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